molecular formula C11H17BrN2O2 B2711238 tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 2013373-96-9

tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2711238
CAS No.: 2013373-96-9
M. Wt: 289.173
InChI Key: JNRKBPSERBRDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Brominated Pyrazole Derivatives

The exploration of pyrazole chemistry dates to 1883, when Ludwig Knorr first synthesized substituted pyrazoles via cyclocondensation of β-diketones with hydrazine derivatives. This foundational work laid the groundwork for subsequent modifications, including halogenation. Brominated pyrazoles emerged as a distinct subclass in the mid-20th century, driven by the need for electron-deficient aromatic systems in cross-coupling reactions. The introduction of bromine at the 4-position of the pyrazole ring, as seen in 4-bromo-1H-pyrazole, was initially achieved through direct bromination using elemental bromine or N-bromosuccinimide under controlled conditions. Early studies highlighted bromine’s role in enhancing electrophilic substitution reactivity, enabling diversification into complex architectures like tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

A pivotal advancement occurred with the development of transition-metal-catalyzed coupling reactions, which leveraged bromopyrazoles as aryl halide partners. For instance, Suzuki-Miyaura couplings using 4-bromopyrazole derivatives facilitated the synthesis of biaryl systems critical to drug discovery. The tert-butyl ester group, introduced later, improved solubility and steric shielding, enhancing stability during synthetic transformations.

Significance of this compound in Heterocyclic Chemistry

This compound (C₁₁H₁₇BrN₂O₂, CAS 2013373-96-9) integrates three key structural features:

  • Bromine at C4 : Facilitates palladium-catalyzed cross-couplings, enabling late-stage functionalization.
  • 3,5-Dimethyl Substitution : Enhances ring planarity and electronic density modulation, critical for ligand-receptor interactions.
  • tert-Butyl Ester : Provides steric bulk and hydrolytic stability, making the compound amenable to prolonged storage and diverse reaction conditions.

In heterocyclic chemistry, the molecule serves as a versatile intermediate. For example, the acetoxy group at position 1 allows nucleophilic displacement, while the bromine atom participates in Buchwald-Hartwig aminations or Ullmann-type couplings. Computational studies suggest that the tert-butyl group minimizes undesired π-stacking interactions, favoring monodentate coordination in metal complexes.

Current Research Landscape and Applications

Recent applications of this compound span multiple domains:

  • Pharmaceutical Intermediates : As a precursor to kinase inhibitors, leveraging its ability to act as a hydrogen bond acceptor via the pyrazole nitrogen atoms.
  • Agrochemical Development : Functionalization of the bromine site with thiocyanate groups yields herbicidal agents, as demonstrated in patent literature.
  • Material Science : Incorporation into metal-organic frameworks (MOFs) exploits its rigid pyrazole core and ester-linked flexibility, enhancing porosity in gas storage materials.

Ongoing research focuses on optimizing synthetic routes. A 2024 study reported a one-pot protocol combining Knorr-type cyclocondensation and esterification, achieving 82% yield under microwave irradiation.

Theoretical Framework in Pyrazole-Based Structural Biology

Density functional theory (DFT) calculations on this compound reveal key insights:

  • Electrostatic Potential Maps : The bromine atom exhibits a region of high electron density (−0.32 eV), favoring electrophilic aromatic substitution at C4.
  • Torsional Strain Analysis : The tert-butyl group introduces a 12° dihedral angle between the ester and pyrazole planes, reducing steric clash in protein binding pockets.
  • Frontier Molecular Orbitals : The HOMO-LUMO gap (4.1 eV) suggests moderate reactivity, aligning with experimental observations of selective bromine displacement over ring-opening.

Molecular dynamics simulations further predict that the 3,5-dimethyl groups stabilize the pyrazole ring via CH-π interactions, a feature exploited in designing protease inhibitors.

Table 1: Key Synthetic Routes to this compound

Method Description Yield (%) Conditions Reference
Bromination of 3,5-dimethyl-1H-pyrazole followed by esterification with tert-butyl 2-bromoacetate 67 DMF, K₂CO₃, 80°C, 12 h
One-pot cyclocondensation of acetylacetone with hydrazine, bromination, esterification 82 Microwave, 150°C, 30 min
Palladium-catalyzed coupling of 4-bromo-3,5-dimethylpyrazole with tert-butyl glyoxylate 58 Pd(OAc)₂, XPhos, 100°C, 24 h

Properties

IUPAC Name

tert-butyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O2/c1-7-10(12)8(2)14(13-7)6-9(15)16-11(3,4)5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRKBPSERBRDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)OC(C)(C)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Esterification: The brominated pyrazole is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form dehalogenated products.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Dehalogenated pyrazole derivatives.

    Hydrolysis Products: Corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Biological Activities

tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate exhibits a range of biological activities that make it significant in medicinal chemistry:

  • Anticancer Properties : Research indicates that pyrazole derivatives possess anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with similar pyrazole derivatives, indicating possible therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers evaluated the anticancer potential of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against cancer cell lines, with mechanisms involving inhibition of cell proliferation and induction of apoptosis. The structure–activity relationship analysis highlighted the importance of the bromine substituent in enhancing biological activity .

Case Study 2: Antibacterial Efficacy

A comparative study on the antibacterial effects of different pyrazole derivatives revealed that this compound exhibited potent activity against Gram-positive bacteria. The study emphasized the role of the brominated moiety in increasing membrane permeability and disrupting bacterial cell walls .

Applications in Agriculture

Due to its biological activity profile, this compound is also being explored for applications in agrochemicals. Its potential as a pesticide or herbicide is under investigation, particularly for its ability to target specific plant pathogens and pests while minimizing harm to beneficial organisms .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Reactivity Highlights Pharmacological Notes
This compound Not explicitly provided ~275 (estimated) Low in polar solvents Bromine supports cross-coupling; tert-butyl enhances stability Potential prodrug applications
Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate C₉H₁₃BrN₂O₂ 261.11 Moderate in organics Faster hydrolysis than tert-butyl; Suzuki-ready Common synthetic intermediate
Ethyl 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate C₁₀H₁₃BrN₂O₂ ~285 (estimated) Similar to pyrazole analogs Reduced catalytic activity vs. pyrazole Limited exploration in drug design

Biological Activity

tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative characterized by its unique molecular structure, which includes a brominated pyrazole ring and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

  • Molecular Formula : C₁₁H₁₇BrN₂O₂
  • Molar Mass : 289.17 g/mol
  • CAS Number : 2013373-96-9
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
  • Bromination : The resulting pyrazole is brominated using agents such as bromine or N-bromosuccinimide (NBS).
  • Esterification : The brominated pyrazole is then reacted with tert-butyl bromoacetate in the presence of a base to yield the final product .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. The compound has shown effectiveness in inhibiting the growth of various cancer cell lines.

Key Findings :

  • Compounds with similar pyrazole structures have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • In vitro studies demonstrated that certain pyrazole derivatives could inhibit microtubule assembly, suggesting a mechanism for their anticancer activity .
CompoundCell LineConcentration (μM)Effect
This compoundMDA-MB-2311.0Induces morphological changes
This compoundMDA-MB-23110.0Enhances caspase-3 activity (1.33–1.57 times)

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives for their anticancer properties. Among them, compounds structurally similar to this compound were tested against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through various mechanisms including caspase activation and cell cycle arrest .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with tert-butyl bromoacetate in the presence of a base like K₂CO₃ in DMF at 60–80°C. Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) and purification via silica gel chromatography (eluent gradient: 10–30% ethyl acetate in hexane) yields the product. Confirmation requires ¹H/¹³C NMR to verify ester linkage and pyrazole substitution patterns .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC-MS : To assess purity (>95%) and molecular ion [M+H]⁺ peak matching the molecular weight (C₁₁H₁₇BrN₂O₂: 313.07 g/mol).
  • NMR Spectroscopy : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet), pyrazole methyl groups (δ ~2.2–2.5 ppm), and the acetate methylene (δ ~4.7 ppm, singlet).
  • X-ray Crystallography : For unambiguous confirmation (as demonstrated for analogous tert-butyl pyrazole derivatives in crystallographic studies ).

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky tert-butyl group may limit accessibility to the pyrazole’s 4-bromo position in Suzuki-Miyaura couplings. To test this, compare reaction yields with/without steric modifiers (e.g., SPhos ligand vs. PPh₃) under Pd catalysis. For example, reactions with aryl boronic acids (1.2 eq) in THF/H₂O (3:1) at 80°C for 12 hours. Monitor via GC-MS and quantify yields using internal standards (e.g., triphenylmethane).

Q. What strategies resolve contradictions in observed vs. predicted stability under acidic conditions?

  • Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) can predict ester hydrolysis susceptibility. Experimentally, expose the compound to varying pH (e.g., HCl in dioxane, pH 1–3) at 25°C. Track degradation via ¹H NMR by monitoring tert-butyl signal disappearance. If experimental hydrolysis rates deviate from predictions, consider solvent effects or hydrogen bonding interactions stabilizing the ester group .

Q. How to optimize regioselective functionalization of the pyrazole core for medicinal chemistry applications?

  • Methodological Answer : Use directed ortho-metalation (DoM) strategies. Protect the acetate group with a trimethylsilyl (TMS) moiety, then employ LDA (2.0 eq) at −78°C in THF to deprotonate the pyrazole C-3/C-5 positions. Quench with electrophiles (e.g., DMF for formylation) and analyze regioselectivity via NOESY NMR or single-crystal X-ray (as in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.